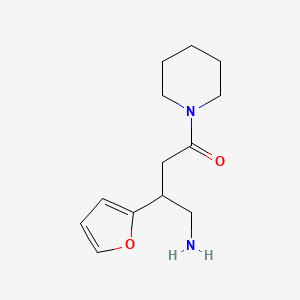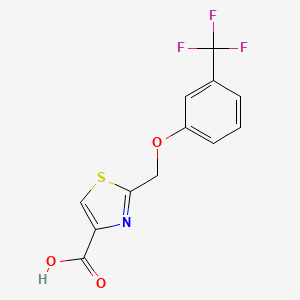
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are widely used in the development of various drugs and biologically active agents . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)phenol with thiazole-4-carboxylic acid in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production process. These methods ensure consistent quality and high efficiency in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A similar compound with a methyl group instead of the phenoxy group.
2-(Trifluoromethyl)thiazole-4-carboxylic acid: Lacks the phenoxy group but retains the trifluoromethyl and thiazole moieties.
Uniqueness
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C12H8F3NO3S |
|---|---|
Peso molecular |
303.26 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-2-1-3-8(4-7)19-5-10-16-9(6-20-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
Clave InChI |
PDNBADUZHADVQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)
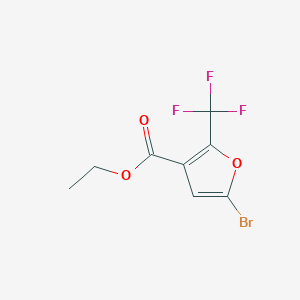

![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
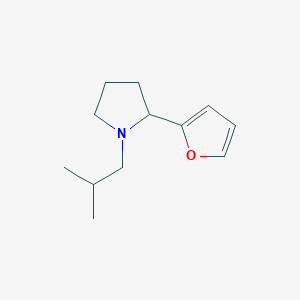
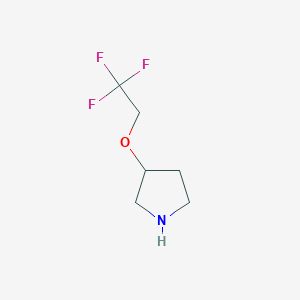
![(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B11811037.png)


![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)

